5-Methyl-5-phenylhydantoin (MPH) is a hydantoin derivative studied in various scientific disciplines, including organic chemistry, analytical chemistry, and biochemistry. It serves as a model compound for investigating stereochemical properties [], exploring chemical reactivity [, ], and understanding interactions with biological systems [].
The synthesis of 5-methyl-5-phenylhydantoin can be achieved through several methods. One notable approach involves the phase-transfer catalyzed alkylation of hydantoin derivatives. In this method, hydantoin is treated with appropriate organohalogen reagents in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide at room temperature. The reaction typically favors alkylation at the nitrogen position (N3) to yield monoalkylated products. For example, using benzyl bromide or ethyl bromoacetate as reagents can lead to the formation of 1,3-dibenzyl-5-methyl-5-phenylhydantoin or diethyl derivatives through simultaneous dialkylation .
The reaction parameters such as temperature, stirring speed, and the ratio of reactants play crucial roles in optimizing yields and selectivity. The products can be purified using column chromatography and characterized by spectroscopic methods .
The molecular structure of 5-methyl-5-phenylhydantoin features a five-membered ring containing two carbonyl groups and two nitrogen atoms. The structure can be represented as follows:
The compound's structure facilitates hydrogen bonding and contributes to its crystalline nature. X-ray crystallography has been employed to elucidate its three-dimensional arrangement, revealing insights into intermolecular interactions that may influence its reactivity and stability .
5-Methyl-5-phenylhydantoin participates in various chemical reactions, primarily involving nucleophilic substitutions and alkylation processes. Notably, it can undergo:
The versatility in its reactivity makes it an important intermediate in organic synthesis.
The mechanism of action for 5-methyl-5-phenylhydantoin primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its hydrophobic phenyl group. This compound has shown potential activity against Mycobacterium tuberculosis, suggesting that it may interfere with bacterial metabolic pathways or cellular functions . The exact pathways remain an area of ongoing research, focusing on understanding how structural modifications can enhance its bioactivity.
These properties are critical for determining the compound's suitability for various applications in pharmaceuticals and materials science.
5-Methyl-5-phenylhydantoin has diverse applications in scientific research and industry:
5-Methyl-5-phenylhydantoin (CAS 6843-49-8) is a heterocyclic organic compound with the systematic name 5-methyl-5-phenylimidazolidine-2,4-dione. Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol [1] [6] [8]. The core structure consists of a hydantoin ring (imidazolidine-2,4-dione) featuring a methyl group and a phenyl substituent at the C5 position, creating a chiral center. The compound typically exists as a racemate due to the absence of stereoselective synthesis in traditional methods [8]. Key spectral identifiers include:
Table 1: Key Chemical Identifiers of 5-Methyl-5-phenylhydantoin
Property | Value/Descriptor |
---|---|
CAS Number | 6843-49-8 |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Melting Point | 199–201°C (lit.) |
Stereochemistry | Racemic (±) |
SMILES | CC1(NC(=O)NC1=O)C2=CC=CC=C2 |
InChI Key | JNGWGQUYLVSFND-UHFFFAOYSA-N |
The earliest synthesis of 5-alkyl-5-arylhydantoins dates to Herbst (1932), who prepared 5-methyl-5-benzylhydantoin via ammonium cyanide/phenylacetone condensation followed by potassium cyanate treatment [7]. However, the Bucherer-Berg reaction emerged as a more efficient route for 5-methyl-5-phenylhydantoin, involving a one-pot condensation of phenylacetone, sodium cyanide (NaCN), and ammonium carbonate in aqueous ethanol. This method achieved higher yields (>75%) and purity compared to earlier approaches, with reaction times of ~24 hours at 60°C [7].
Pharmacological interest arose from structural parallels to phenytoin (5,5-diphenylhydantoin), a classic anticonvulsant. As a 5,5-disubstituted hydantoin, 5-methyl-5-phenylhydantoin was investigated as a potential scaffold for central nervous system (CNS)-active agents. Notably, it served as a precursor to mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin), an anticonvulsant commercialized in 1945 [9]. Early studies focused on its metabolic fate and enantioselective metabolism, linking its derivatives to 5-HT₂A receptor modulation [9].
Table 2: Synthesis Methods for 5-Methyl-5-phenylhydantoin
Method | Reagents/Conditions | Advantages/Limitations |
---|---|---|
Herbst Synthesis | Phenylacetone + NH₄CN → KOCN → Acidification | Historical significance; lower yields |
Bucherer-Berg Reaction | Phenylacetone + NaCN + (NH₄)₂CO₃ in EtOH/H₂O, 60°C, 24h | One-pot; >75% yield; high purity |
Phase-Transfer Catalysis | Alkylation of hydantoin core | Adaptable for N-alkyl derivatives |
5-Methyl-5-phenylhydantoin exemplifies the hydantoin scaffold's versatility in medicinal chemistry. Its significance stems from:
Table 3: Key Bioactive Derivatives of 5-Methyl-5-phenylhydantoin
Derivative Class | Biological Activity | Research Significance |
---|---|---|
Arylpiperazine-linked | 5-HT₂A antagonism (IC₅₀: 27.3 μM) | Novel antiplatelet agents |
Platinum(II) Complexes | Cytotoxicity (IC₅₀: 45–65 μg/mL in REH cells) | Alternative to cisplatin |
N-Mannich Bases | Broad-spectrum anticonvulsants | Activity in MES/scPTZ seizure models |